2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₇H₁₈O₄S and a molecular weight of 318.39 g/mol . It is known for its applications in various fields, including chemistry and pharmaceuticals. This compound is also referred to as 2,3-Dihydrobenzofuran-5-ethanol Tosylate .
Preparation Methods
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,3-dihydrobenzofuran-5-ethanol with p-toluenesulfonyl chloride (PTSC) . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions .
Chemical Reactions Analysis
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites . These metabolites can then interact with various biological targets, including receptors and enzymes, to exert their effects .
Comparison with Similar Compounds
2-(2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate: Similar in structure but may have different functional groups or substituents.
2,3-Dihydrobenzofuran-5-yl)ethyl 4-methylbenzenesulfonate: Another related compound with variations in the benzofuran ring or the sulfonate group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-13-2-5-16(6-3-13)22(18,19)21-11-8-14-4-7-17-15(12-14)9-10-20-17/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSYGFCWXQFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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